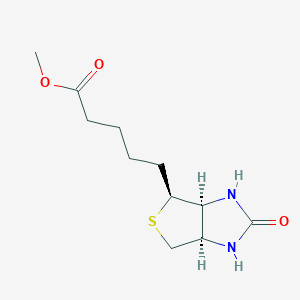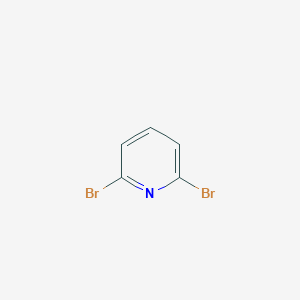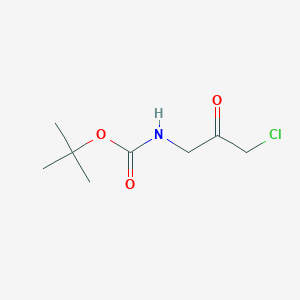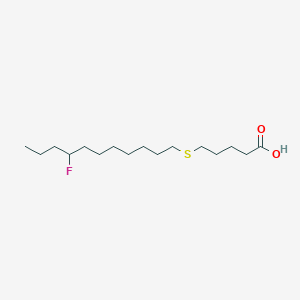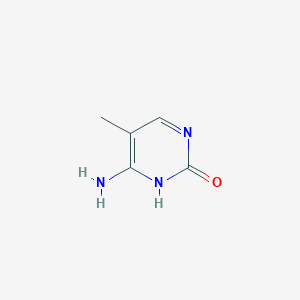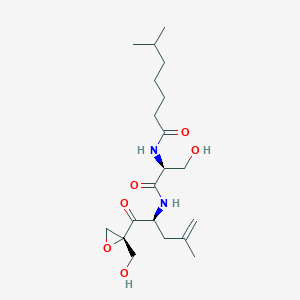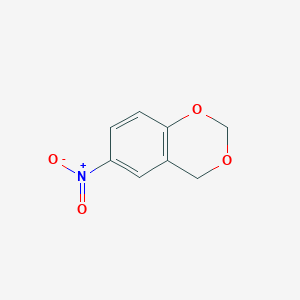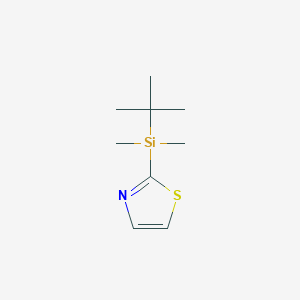
Diphenylantimony diisopropyldithiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylantimony diisopropyldithiophosphate, also known as DPDP, is a chemical compound that has been widely used in scientific research for its unique properties. DPDP is a white or yellowish powder that is soluble in organic solvents, such as benzene, toluene, and chloroform. It is an organometallic compound that contains antimony, sulfur, and phosphorus. DPDP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.
Mecanismo De Acción
Diphenylantimony diisopropyldithiophosphate inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an accumulation of acetylcholine in the nervous system. This accumulation of acetylcholine can lead to overstimulation of the nervous system, which can cause a range of effects, including muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects:
Diphenylantimony diisopropyldithiophosphate has a range of biochemical and physiological effects, depending on the dose and route of administration. In general, Diphenylantimony diisopropyldithiophosphate inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system. This can cause a range of effects, including muscle spasms, convulsions, and respiratory failure. Diphenylantimony diisopropyldithiophosphate can also affect the cardiovascular system, causing changes in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diphenylantimony diisopropyldithiophosphate has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholinesterase in the nervous system. Diphenylantimony diisopropyldithiophosphate is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, Diphenylantimony diisopropyldithiophosphate has several limitations. It is toxic and can be hazardous to handle, requiring appropriate safety precautions. Diphenylantimony diisopropyldithiophosphate can also have non-specific effects on other enzymes and receptors in the nervous system, making it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on Diphenylantimony diisopropyldithiophosphate. One area of research is the development of new inhibitors of acetylcholinesterase that are more selective and less toxic than Diphenylantimony diisopropyldithiophosphate. Another area of research is the development of new methods for detecting and measuring acetylcholinesterase activity in the nervous system. This could lead to new diagnostic tools and therapeutic interventions for diseases that involve acetylcholinesterase dysfunction, such as Alzheimer's disease. Finally, there is a need for further research into the biochemical and physiological effects of Diphenylantimony diisopropyldithiophosphate, including its effects on other enzymes and receptors in the nervous system. This could lead to a better understanding of the mechanisms of action of Diphenylantimony diisopropyldithiophosphate and its potential as a therapeutic agent.
Métodos De Síntesis
Diphenylantimony diisopropyldithiophosphate can be synthesized by reacting antimony pentachloride with isopropyl alcohol and sodium diisopropyldithiophosphate. This reaction produces Diphenylantimony diisopropyldithiophosphate as a white or yellowish powder. The purity and yield of Diphenylantimony diisopropyldithiophosphate can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Diphenylantimony diisopropyldithiophosphate has been widely used in scientific research for its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. Diphenylantimony diisopropyldithiophosphate has been used to study the role of acetylcholinesterase in the nervous system and its potential as a target for therapeutic intervention. Diphenylantimony diisopropyldithiophosphate has also been used to study the biochemical and physiological effects of acetylcholinesterase inhibition, including the effects on cognitive function, muscle contraction, and cardiac function.
Propiedades
Número CAS |
126443-52-5 |
|---|---|
Nombre del producto |
Diphenylantimony diisopropyldithiophosphate |
Fórmula molecular |
C18H24OPS2Sb+ |
Peso molecular |
489.2 g/mol |
Nombre IUPAC |
diphenylstibanylsulfanyl-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS2.2C6H5.Sb/c1-5(2)7-9(10,11)8-6(3)4;2*1-2-4-6-5-3-1;/h5-6H,1-4H3,(H,10,11);2*1-5H;/q;;;+1/p-1 |
Clave InChI |
FIZVXTGRVKNURW-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=S)(OC(C)C)S[Sb](C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(C)OP(=S)(OC(C)C)S[Sb](C1=CC=CC=C1)C2=CC=CC=C2 |
Sinónimos |
(diphenylphosphinodithioato) diphenylantimony(III) DADPTP diphenylantimony diisopropyldithiophosphate Ph2SbS2P(OPr(i))2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)


